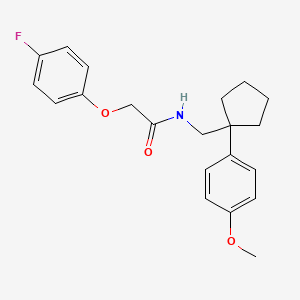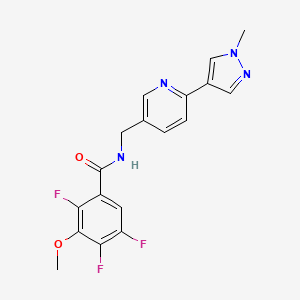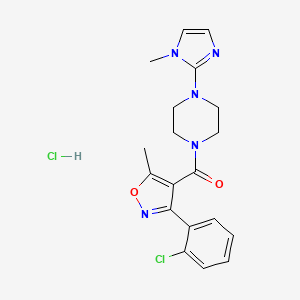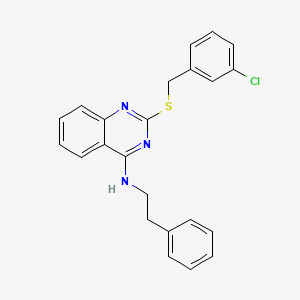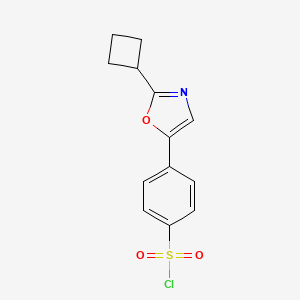![molecular formula C8H11N3OS B2828764 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole CAS No. 477859-51-1](/img/structure/B2828764.png)
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. For example, one efficient and straightforward methodology for the preparation of novel functionalized triazoles involves a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, they can react with dibenzoylacetylene to yield novel functionalized triazoles .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of these heterocyclic compounds involves novel methodologies, including microwave-assisted synthesis, multi-component reactions, and cyclization techniques. These methods have enabled the efficient production of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds with potential biological activities. Studies have also focused on the crystal structure analysis of these compounds to better understand their chemical properties and interactions (Gomha & Riyadh, 2011), (Dong & Wang, 2005).
Antimicrobial and Antifungal Activities
These compounds have been evaluated for their antimicrobial and antifungal activities. Novel bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, for example, have shown significant activity against various bacterial and fungal strains. The exploration of structure-activity relationships has been crucial in identifying compounds with enhanced biological activities (Reddy et al., 2010), (Bhat & Holla, 2004).
Antiproliferative and Antitumor Potential
The antiproliferative activity of these compounds has been assessed against various human cancer cell lines, revealing some compounds' potential as antitumor agents. The research underscores the importance of heterocyclic compounds in developing new therapeutic agents for cancer treatment (Khan et al., 2010).
Immunoregulatory and Anti-inflammatory Properties
Studies have also explored the potential of these compounds as immunoregulatory and anti-inflammatory agents, highlighting their versatility and potential applications in treating various diseases and conditions (Bender et al., 1985).
Mechanism of Action
Target of Action
The primary target of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is Shikimate dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target . Additionally, this compound has shown inhibitory activity against the urease enzyme .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits Shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate . Similarly, it exhibits inhibitory activity against the urease enzyme, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 μM .
Biochemical Pathways
By inhibiting Shikimate dehydrogenase, the compound disrupts the shikimate pathway, which leads to the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. Therefore, the inhibition of this pathway can have significant downstream effects .
Result of Action
The inhibition of Shikimate dehydrogenase and the urease enzyme by this compound can lead to significant molecular and cellular effects. For instance, the disruption of the shikimate pathway can affect the synthesis of aromatic compounds . Moreover, the inhibition of the urease enzyme can impact the hydrolysis of urea .
Future Directions
The future directions in the research of triazoles involve the design and synthesis of new derivatives with enhanced biological activities. There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with transporters and binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5-(1-methoxyethyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-7(6(2)12-3)13-8-9-4-10-11(5)8/h4,6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZPUCZPATJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-Phenylpropanoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2828682.png)
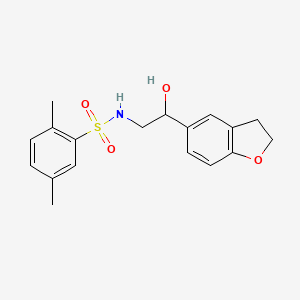
![2-((3-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2828684.png)

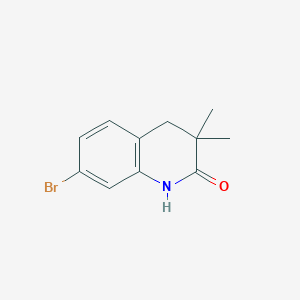
![8-(5-Chloro-2-methoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2828688.png)
![3-Methoxy-1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-carboxamide](/img/structure/B2828691.png)

